3-Aminopent-4-enoic acid
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Overview
Description
Synthesis Analysis
APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.Molecular Structure Analysis
The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .Scientific Research Applications
Neurological Disease Research
APEA is used in neurological disease research due to its activity as a glutamate decarboxylase inhibitor. This activity is relevant for inducing seizures in animal models, which helps in the study of epilepsy and other neurological disorders .
Metabolic Disease Research
APEA is involved in metabolic disease research. It is used to study the receptors and pathways involved in metabolic disorders, which can lead to the development of treatments for conditions like diabetes .
Mechanism of Action
Target of Action
3-Aminopent-4-enoic acid, also known as DL-Allylglycine, primarily targets the Glutamate Decarboxylase (GAD) . GAD is an enzyme responsible for the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.
Mode of Action
The compound acts as an inhibitor of GAD . By inhibiting this enzyme, it disrupts the conversion of glutamate to GABA. This disruption can lead to an increase in the concentration of glutamate and a decrease in the concentration of GABA. The imbalance between these two neurotransmitters can result in excitatory and inhibitory signals in the brain, leading to convulsant activity .
Biochemical Pathways
The primary biochemical pathway affected by 3-Aminopent-4-enoic acid is the GABAergic pathway . This pathway is critical for maintaining the balance of excitation and inhibition in the brain. By inhibiting GAD, 3-Aminopent-4-enoic acid disrupts this balance, potentially leading to neurological disorders such as epilepsy .
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed in the body
Result of Action
The primary result of 3-Aminopent-4-enoic acid’s action is the induction of convulsant activity . This is due to the disruption of the balance between excitatory and inhibitory neurotransmitters in the brain. It has been used in studies to induce epileptic seizures .
Safety and Hazards
properties
IUPAC Name |
3-aminopent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDXWYBYQUVMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopent-4-enoic acid |
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